3-((3-chlorophenyl)amino)isobenzofuran-1(3H)-one
Description
3-((3-Chlorophenyl)amino)isobenzofuran-1(3H)-one is a C-3 functionalized isobenzofuranone derivative characterized by a 3-chlorophenyl group attached via an amino linker. This structure confers unique electronic and steric properties, distinguishing it from other isobenzofuranones.
Properties
Molecular Formula |
C14H10ClNO2 |
|---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
3-(3-chloroanilino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H10ClNO2/c15-9-4-3-5-10(8-9)16-13-11-6-1-2-7-12(11)14(17)18-13/h1-8,13,16H |
InChI Key |
MEBHCKMOSYYRNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(3-CHLOROPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves several key steps:
Chemical Reactions Analysis
3-[(3-CHLOROPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE undergoes several types of chemical reactions:
Scientific Research Applications
3-[(3-CHLOROPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(3-CHLOROPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Physical and Spectral Properties of Selected Isobenzofuranones
Key Observations :
- Melting Points : Chlorinated derivatives (e.g., 4c) exhibit lower melting points (~126–127°C) compared to hydroxylated analogs (186–189°C, ), likely due to reduced hydrogen-bonding capacity in the former .
- IR Spectroscopy: The carbonyl stretch (C=O) in isobenzofuranones typically appears near 1747–1767 cm⁻¹, with minor shifts depending on substituent electron effects .
- NMR : The 3-chlorophenyl group in 4c induces distinct aromatic splitting (δ 7.84–7.97) and a characteristic triplet for the oxoethyl proton (δ 6.15) .
Key Observations :
- Antioxidant Effects: Benzylidene derivatives exhibit strong radical scavenging, whereas amino-substituted analogs (e.g., pyridinylamino) prioritize DNA binding over antioxidant activity .
- DNA Interaction: Pyridinylamino derivatives bind DNA via intercalation (Kₐ = 1.2×10⁴ M⁻¹), a trait likely shared by the target compound due to its aromatic amino group .
Crystallographic and Electronic Properties
- Crystal Packing: Indolinylidene derivatives () form rigid enamine-linked systems, whereas amino-substituted analogs (e.g., 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one) exhibit planar geometries favorable for π-π stacking .
- Electrostatic Effects: The 3-chlorophenyl group’s electron-withdrawing nature may reduce electron density at the isobenzofuranone core, altering reactivity in electrophilic substitutions compared to trifluoromethyl or methylpyrimidinyl analogs .
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